molecular formula C4H4N2OS B7780659 6-sulfanyl-1H-pyrimidin-2-one

6-sulfanyl-1H-pyrimidin-2-one

Cat. No.: B7780659
M. Wt: 128.15 g/mol
InChI Key: OVONXEQGWXGFJD-UHFFFAOYSA-N
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Description

Tranexamic acid . Tranexamic acid is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. It is widely utilized in medical settings to reduce or prevent hemorrhagic episodes, particularly in patients with hyperfibrinolytic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tranexamic acid is synthesized through the following steps:

    Starting Material: The synthesis begins with the amino acid lysine.

    Cyclization: Lysine undergoes cyclization to form a cyclohexane ring.

    Aminomethylation: The cyclohexane ring is then aminomethylated to introduce an amino group.

    Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.

Industrial Production Methods

In industrial settings, tranexamic acid is produced using large-scale chemical synthesis processes. The reaction conditions typically involve the use of high-purity reagents and controlled environments to ensure the quality and purity of the final product. The synthesis is carried out in multiple steps, with each step being carefully monitored and optimized for maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tranexamic acid undergoes several types of chemical reactions, including:

    Oxidation: Tranexamic acid can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tranexamic acid can lead to the formation of various carboxylic acids and ketones .

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications, including:

Mechanism of Action

Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme responsible for breaking down fibrin, a key component of blood clots. By inhibiting plasminogen activation, tranexamic acid helps to stabilize blood clots and reduce bleeding. The compound binds to both high-affinity and low-affinity sites on the plasminogen molecule, preventing its conversion to plasmin and thereby reducing fibrinolysis .

Comparison with Similar Compounds

Tranexamic acid is often compared to other antifibrinolytic agents, such as aminocaproic acid. While both compounds share a similar mechanism of action, tranexamic acid is approximately ten times more potent than aminocaproic acid. This increased potency is due to its stronger binding affinity to plasminogen. Other similar compounds include epsilon-aminocaproic acid and p-aminomethylbenzoic acid. Tranexamic acid’s unique structure and higher potency make it a preferred choice in many clinical settings .

List of Similar Compounds

  • Aminocaproic acid
  • Epsilon-aminocaproic acid
  • P-aminomethylbenzoic acid

Properties

IUPAC Name

6-sulfanyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVONXEQGWXGFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=O)N=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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